4-(Methoxymethyl)oxane-4-carbonitrile
Overview
Description
4-(Methoxymethyl)oxane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.20 g/mol . This compound is characterized by the presence of an oxane ring substituted with a methoxymethyl group and a nitrile group. It is primarily used in research and development within the pharmaceutical and chemical industries .
Scientific Research Applications
4-(Methoxymethyl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of action
Nitriles don’t have a specific biological target. Instead, their reactivity and the transformations they undergo during metabolic processes determine their biological activity .
Mode of action
The electronic structure of nitriles is similar to that of alkynes, with the main difference being the presence of a set of lone pair electrons on the nitrogen . This structure can influence how “4-(Methoxymethyl)oxane-4-carbonitrile” interacts with its biological targets.
Biochemical pathways
Nitriles can be converted to carboxylic acids with heating in sulfuric acid, forming an amide intermediate in the process . They can also be converted to 1° amines by reaction with LiAlH4 .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors, including its size, polarity, and the presence of functional groups. Nitriles are very polar molecules, which can influence their absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)oxane-4-carbonitrile typically involves the reaction of oxane derivatives with methoxymethylating agents and nitrile sources. One common method includes the use of oxane-4-carboxylic acid as a starting material, which undergoes esterification followed by methoxymethylation and subsequent conversion to the nitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed:
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-(Methoxymethyl)oxane-4-carboxylic acid
- 4-(Methoxymethyl)oxane-4-amine
- 4-(Methoxymethyl)oxane-4-aldehyde
Comparison: 4-(Methoxymethyl)oxane-4-carbonitrile is unique due to the presence of both a methoxymethyl group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds with different functional groups may have more limited reactivity and applications .
Properties
IUPAC Name |
4-(methoxymethyl)oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIDSKNHGWDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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